molecular formula C22H22N2O4 B11509252 6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

6-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B11509252
M. Wt: 378.4 g/mol
InChI Key: KLBQHDYEZVLHFY-UHFFFAOYSA-N
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Description

6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE is a complex organic compound that belongs to the class of chromenones. This compound is characterized by the presence of a methoxy group, a piperazine ring, and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the chromenone core using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Final coupling: The final step involves coupling the piperazine derivative with the chromenone core, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy group and piperazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, breaking down into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Altering gene expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:

    6-METHOXY-3-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE: This compound has a similar structure but with a chlorine atom instead of a methyl group, which may result in different biological activities.

    6-METHOXY-3-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.

    6-METHOXY-3-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE: The nitro group introduces additional electronic effects, potentially enhancing or reducing the compound’s activity.

The uniqueness of 6-METHOXY-3-[4-(4-METHYLPHENYL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

6-methoxy-3-[4-(4-methylphenyl)piperazine-1-carbonyl]chromen-2-one

InChI

InChI=1S/C22H22N2O4/c1-15-3-5-17(6-4-15)23-9-11-24(12-10-23)21(25)19-14-16-13-18(27-2)7-8-20(16)28-22(19)26/h3-8,13-14H,9-12H2,1-2H3

InChI Key

KLBQHDYEZVLHFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O

Origin of Product

United States

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